Z-His-Ala-OH

Vue d'ensemble

Description

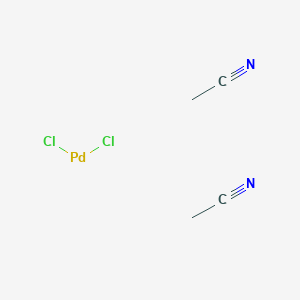

Z-His-Ala-OH, also known as N-(benzyloxycarbonyl)-alanyl-histidine, is a dipeptide composed of the amino acids histidine and alanine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, pharmaceuticals, and industrial processes. The presence of the benzyloxycarbonyl (Z) protecting group enhances its stability and facilitates its use in synthetic chemistry.

Applications De Recherche Scientifique

Z-His-Ala-OH has a wide range of applications in scientific research:

Biochemistry: It serves as a model compound for studying peptide bond formation and hydrolysis.

Pharmaceuticals: The compound’s ability to chelate metal ions makes it useful in developing metal ion chelators for therapeutic purposes.

Mécanisme D'action

Target of Action

It is known that the compound is a dipeptide consisting of histidine (his) and alanine (ala), which are both essential amino acids involved in various biological processes .

Mode of Action

As a dipeptide, it may interact with its targets through peptide bonding, which is a fundamental process in protein synthesis and function .

Biochemical Pathways

For instance, histidine is a precursor to histamine, a vital inflammatory agent in immune responses . Alanine is involved in glucose metabolism and can be converted to pyruvate, which feeds into the citric acid cycle for energy production .

Pharmacokinetics

Peptides like z-his-ala-oh are generally known to have good bioavailability and are rapidly absorbed in the gastrointestinal tract .

Result of Action

Given that it is a dipeptide of histidine and alanine, it may contribute to protein synthesis and other cellular functions related to these amino acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-His-Ala-OH typically involves the coupling of N-(benzyloxycarbonyl)-L-histidine with L-alanine. One common method employs solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar principles as in laboratory synthesis but with optimizations for yield and efficiency. Enzymatic methods, such as using immobilized papain on magnetic nanocrystalline cellulose, have also been explored to enhance the synthesis process. These methods can achieve high yields and allow for easy recovery of the catalyst .

Analyse Des Réactions Chimiques

Types of Reactions

Z-His-Ala-OH undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the constituent amino acids.

Oxidation and Reduction: The histidine residue can participate in redox reactions, particularly involving the imidazole ring.

Substitution: The benzyloxycarbonyl protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide (NaOH) in ethanol can be used for basic hydrolysis.

Deprotection: Hydrogenation with Pd/C is commonly employed to remove the benzyloxycarbonyl group.

Major Products Formed

Hydrolysis: L-histidine and L-alanine.

Deprotection: The free dipeptide without the benzyloxycarbonyl group.

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Ala-Ala-OH: Another dipeptide with similar protective groups but composed of two alanine residues.

Z-His-OH: A single amino acid derivative with the benzyloxycarbonyl group.

Uniqueness

Z-His-Ala-OH is unique due to the presence of both histidine and alanine, which confer distinct chemical properties. The histidine residue provides metal ion chelation capabilities, while the alanine residue contributes to the overall stability and reactivity of the compound. This combination makes this compound particularly valuable in applications requiring both stability and specific reactivity .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5/c1-11(16(23)24)20-15(22)14(7-13-8-18-10-19-13)21-17(25)26-9-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHDXSNRWRHJRT-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208996 | |

| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13056-38-7 | |

| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13056-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)

![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)